molecular formula C20H33N5O2 B2612875 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide CAS No. 941914-11-0

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2612875
CAS No.: 941914-11-0
M. Wt: 375.517
InChI Key: QWYUKIXMYLTHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide (CAS#: 922868-92-6) is a synthetic organic compound with a molecular formula of C25H35N5O2 and a molecular weight of 437.6 g/mol . This oxalamide derivative is of significant interest in medicinal chemistry and pharmacological research, particularly as a structural analog of compounds investigated for their receptor modulation activity. The molecular structure, which incorporates a 4-methylpiperazine moiety and a dimethylamino phenyl group, is characteristic of scaffolds designed to interact with biological targets . The 4-methylpiperazine group is a common pharmacophore found in numerous bioactive molecules and approved pharmaceuticals, known to contribute favorably to a compound's absorption, distribution, metabolism, and excretion (ADME) profile . Primarily, this chemical is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block in the development of novel therapeutic agents. Researchers can utilize it to explore potential applications in areas such as kinase inhibition. It is strictly for laboratory research purposes. Handling should be conducted in accordance with good laboratory practices (GLP), using appropriate personal protective equipment (PPE) to ensure safety. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-15(2)22-20(27)19(26)21-14-18(25-12-10-24(5)11-13-25)16-6-8-17(9-7-16)23(3)4/h6-9,15,18H,10-14H2,1-5H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYUKIXMYLTHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide typically involves multiple steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of a suitable phenyl precursor with dimethylamine under controlled conditions.

    Introduction of the Piperazine Ring: The intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.

    Oxalamide Formation: Finally, the compound is reacted with oxalyl chloride and an isopropylamine derivative to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the oxalamide moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to simpler amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes two compounds from a 2019 patent publication.

Compound A :

(E/Z)-N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide

  • Core Structure: Quinoline-based scaffold with a pyrrolidinylidene acetamide side chain.
  • Key Features: Chlorophenyl and pyridinylmethoxy groups enhance hydrophobic interactions. Tetrahydrofuran-3-yloxy and cyano substituents may improve metabolic stability.
  • Therapeutic Implication: Likely targets kinases (e.g., EGFR or ALK) due to quinoline’s known role in kinase inhibition .

Compound B :

N1-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide

  • Core Structure: Fumaramide-linked quinoline derivative.
  • Key Features: Dimethylaminoethoxyethyl group increases solubility and cellular permeability. Fumaramide backbone may enable covalent binding to cysteine residues in target proteins.
  • Therapeutic Implication: Potential use in oncology, leveraging fumaramide’s electrophilic reactivity .

Comparative Analysis

Parameter Target Oxalamide Compound A Compound B
Core Structure Oxalamide Quinoline + acetamide Quinoline + fumaramide
Key Functional Groups 4-Methylpiperazine, dimethylaminophenyl Pyrrolidinylidene, tetrahydrofuran-3-yloxy Dimethylaminoethoxyethyl, pyridinylmethoxy
Solubility High (piperazine enhances hydrophilicity) Moderate (quinoline core is hydrophobic) High (polar fumaramide and ether groups)
Therapeutic Target Hypothesized kinase/receptor modulation Kinases (e.g., EGFR/ALK) Kinases or cysteine-containing proteins
Bioavailability Likely improved (balanced logP) Limited (high molecular weight) Moderate (optimized side chains)

Mechanistic Insights

  • The target oxalamide’s 4-methylpiperazine moiety may enhance blood-brain barrier penetration compared to Compound A’s tetrahydrofuran group, which is bulkier and less flexible.
  • Unlike Compound B’s fumaramide (electrophilic), the oxalamide backbone is non-reactive, suggesting a non-covalent binding mechanism .

Research Findings and Limitations

  • This limits direct pharmacological comparisons.
  • Structural Advantages : The oxalamide’s smaller size and polar groups may confer better pharmacokinetics than Compounds A and B, though in vitro/in vivo validation is absent in the provided data.
  • Unresolved Questions : The exact target, potency (IC50), and toxicity profile of the oxalamide remain unaddressed in the available evidence.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide, a compound with the CAS number 900006-28-2, is of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies, supported by diverse research findings.

The molecular formula for this compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The compound's structure includes a dimethylamino group and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number900006-28-2
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission. The compound is posited to modulate the activity of monoamine transporters, which are crucial for neurotransmitter regulation in the central nervous system.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant effects on serotonin and dopamine transporters. These interactions may lead to antidepressant-like effects and modulation of mood disorders.

Case Study: Antidepressant Activity

A study examining the effects of related oxalamides on serotonin transporter (SERT) activity demonstrated that structural modifications can enhance binding affinity and selectivity towards SERT. This suggests that this compound may possess similar properties, warranting further investigation into its potential as an antidepressant agent .

In Vitro Studies

In vitro assays have shown that compounds with similar structures can inhibit the uptake of neurotransmitters like serotonin and norepinephrine in neuronal cell lines. These findings support the hypothesis that this compound may exhibit comparable inhibitory effects on neurotransmitter uptake.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Intermediate Compounds : Starting with 4-dimethylaminobenzaldehyde and 4-methylpiperazine.
  • Coupling Reactions : Utilizing coupling agents to form the oxalamide linkage.
  • Purification : Employing chromatography techniques to isolate the final product with high purity.

Industrial Production Methods

For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves coupling reactions between a dimethylaminophenyl-piperazine intermediate and isopropylamine-oxalyl chloride derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., DCC) with HOBt to activate carboxylic acid intermediates .
  • Solvent optimization : Anhydrous dichloromethane or THF under inert gas (N₂/Ar) minimizes hydrolysis of reactive intermediates .
  • Purification : Column chromatography (silica gel, eluent: MeOH/CH₂Cl₂ gradients) achieves >95% purity. Automated reactors improve scalability and reproducibility .

Basic: How can researchers confirm the compound’s structural integrity post-synthesis?

Answer:
A multi-analytical approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino δ 2.2–2.4 ppm, piperazine δ 2.5–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ calc. for C₂₅H₃₈N₅O₂: 472.2923; observed: 472.2918) .
  • X-ray crystallography : Resolves spatial arrangement of the oxalamide backbone and substituent conformers (if crystals are obtainable) .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:
Prioritize assays aligned with structural analogs’ known targets (e.g., kinase inhibition, GPCR modulation):

  • Enzyme inhibition : Fluorescence polarization assays for RSK2 inhibition (IC₅₀ determination) .
  • Cell viability : MTT assays in cancer lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine receptor affinity) .

Advanced: How to design SAR studies to improve target selectivity?

Answer:
Focus on substituent modifications guided by computational and experimental

  • Core modifications : Replace isopropyl with bulkier tert-butyl to probe steric effects on receptor binding .
  • Piperazine substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Molecular docking : Use AutoDock Vina to predict binding poses against off-targets (e.g., serotonin receptors vs. dopamine D3) .
  • In vitro validation : Compare IC₅₀ values across kinase panels (e.g., Eurofins KinaseProfiler) .

Advanced: How to resolve contradictory data between biochemical and cellular assays?

Answer:
Discrepancies often arise from assay conditions or off-target effects:

  • Buffer optimization : Test varying Mg²⁺/ATP concentrations in kinase assays to mimic intracellular conditions .
  • Membrane permeability : Measure cellular uptake via LC-MS/MS; low permeability may explain weak cellular activity despite strong biochemical inhibition .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

Advanced: What strategies mitigate poor solubility in aqueous buffers?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters on the piperazine nitrogen for pH-dependent release .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:
Combine orthogonal approaches:

  • CRISPR knockouts : Delete putative targets (e.g., RSK2) in cell lines to confirm on-target effects .
  • Phosphoproteomics : SILAC-based mass spectrometry identifies downstream signaling changes (e.g., ERK/MAPK pathway inhibition) .
  • In vivo models : Test efficacy in xenograft mice with biomarker analysis (e.g., p-RSK2 levels in tumors) .

Advanced: What computational methods predict metabolic hotspots for lead optimization?

Answer:

  • CYP450 metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., dimethylamino group oxidation) .
  • Metabolite ID : In silico tools (e.g., Meteor Nexus) simulate Phase I/II metabolism; validate with microsomal incubations + LC-HRMS .
  • Structural alerts : Check for Michael acceptors or thiol-reactive groups using DEREK toxicity software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.